molecular formula C10H9N3O3 B12005331 3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide CAS No. 23433-66-1

3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide

Cat. No.: B12005331
CAS No.: 23433-66-1
M. Wt: 219.20 g/mol
InChI Key: MZXRNZRWWVUJMH-UHFFFAOYSA-N
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Description

3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide: is a chemical compound with the following properties:

    Linear Formula: CHNO

    Molecular Weight: 219.202 g/mol

    CAS Number: 23433-66-1

Preparation Methods

Synthetic Routes: The synthesis of this compound involves various methods, but one common approach is through the oxidation of 3-methylquinoxaline. The reaction typically employs oxidizing agents such as hydrogen peroxide or peracids.

Reaction Conditions:

    Starting Material: 3-methylquinoxaline

    Reagents: Hydrogen peroxide (HO) or peracids

    Conditions: Mild temperature and neutral pH

Industrial Production: While industrial-scale production details are scarce, researchers have explored its synthesis for specific applications. due to its rarity, it is not widely manufactured.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound readily undergoes oxidation due to the presence of the dioxide group (1,4-dioxide). This property makes it useful in various applications.

    Substitution: It can participate in nucleophilic substitution reactions.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

Common Reagents:

    Oxidation: Hydrogen peroxide (HO), peracids

    Substitution: Alkylating agents, nucleophiles

    Reduction: Reducing agents (e.g., hydrides)

Major Products: The primary product of oxidation is 3-Methyl-2-quinoxalinecarboxamide itself.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Electrochemistry: Investigated for its redox properties.

Biology and Medicine:

    Antioxidant Properties: Due to its dioxide group, it may exhibit antioxidant effects.

Industry:

    Materials Science: May find use in materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. its antioxidant properties suggest involvement in cellular protection and redox balance.

Properties

IUPAC Name

3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-9(10(11)14)13(16)8-5-3-2-4-7(8)12(6)15/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXRNZRWWVUJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388440
Record name STK383931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23433-66-1
Record name STK383931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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